Meta-Fluorine Substitution on the N-Phenyl Ring Confers a Distinct Lipophilicity Profile Relative to Ortho- and Para-Fluoro Isomers
The N-(3-fluorophenyl) substitution in CAS 887882-31-7 generates a predicted XLogP3 of 5.1 [1], which is approximately 0.3 log units higher than the ortho-fluoro isomer (N-(2-fluorophenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide, CAS 887877-92-1; predicted XLogP3: ~4.8) and approximately 0.4 log units higher than the para-fluoro isomer (predicted XLogP3: ~4.7). This difference arises from the meta-fluorine's reduced capacity for intramolecular hydrogen bonding with the adjacent amide NH compared to the ortho isomer, and the altered dipole moment relative to the para isomer. Higher lipophilicity in this range can enhance membrane permeability, but also alters solubility and plasma protein binding, directly impacting the compound's suitability for cell-based versus biochemical screening formats.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.1 (CAS 887882-31-7) |
| Comparator Or Baseline | N-(2-fluorophenyl) isomer (CAS 887877-92-1): XLogP3 ~4.8; N-(4-fluorophenyl) isomer: XLogP3 ~4.7 |
| Quantified Difference | Δ XLogP3 ≈ +0.3 (vs. ortho) to +0.4 (vs. para) |
| Conditions | Computed by XLogP3 algorithm (PubChem/Chemicalize prediction methodology); no experimental logP data available for this compound class |
Why This Matters
A difference of 0.3–0.4 logP units is sufficient to alter membrane permeability and non-specific binding profiles in cell-based assays, making the 3-fluoro isomer a functionally distinct tool compound.
- [1] PubChem. Computed Properties for N-(3-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide and positional isomers. Predicted XLogP3 values derived from chemical structure via PubChem/Chemicalize algorithm. Accessed 2026-05-09. View Source
